1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxypyrazinyl group, which is known for its presence in many bioactive molecules, and a piperidine moiety, which is often associated with pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is typically synthesized through a multi-step process involving several key reactions:
Formation of the piperidine core: : This can be achieved through a catalytic hydrogenation of a suitable precursor, such as N-substituted pyridine.
Introduction of the methoxypyrazinyl group: : This step involves the nucleophilic substitution of a halopyrazine derivative with sodium methoxide.
Amide coupling reaction: : The final step involves coupling the intermediate compounds using a reagent like N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
While the laboratory-scale synthesis is well-documented, scaling up to industrial production requires optimization for yield and purity. This involves:
Using high-efficiency catalytic systems.
Implementing continuous flow reactors to improve reaction kinetics.
Applying advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding N-oxides.
Reduction: : It can be reduced to modify the piperidine moiety.
Substitution: : The methoxypyrazinyl group allows for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: : Utilizing hydrogen gas with a metal catalyst like palladium on carbon.
Substitution: : Sodium methoxide or other strong nucleophiles.
Major Products
N-oxides: : Formed through oxidation.
Reduced piperidine derivatives: : Formed through reduction.
Substituted pyrazines: : Formed through nucleophilic aromatic substitution.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules due to its versatile functional groups.
Biology
In biological studies, it serves as a potential ligand in receptor binding studies, particularly for neurotransmitter receptors due to its piperidine core.
Medicine
In medicine, 1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is investigated for its pharmacological properties, including its potential as an analgesic or antipsychotic agent.
Industry
Industrially, it can be used in the development of new materials, such as polymers or specialty chemicals, due to its unique reactivity profile.
Mechanism of Action
1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone exerts its effects by interacting with specific molecular targets in biological systems:
Molecular Targets: : It may bind to neurotransmitter receptors in the brain, affecting their activity.
Pathways Involved: : The compound's binding can modulate signal transduction pathways, potentially altering neurotransmitter release and receptor sensitivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(3-((3-Methoxyphenyl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone: : Substituting the pyrazinyl group with a phenyl group changes the compound's pharmacological profile.
1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone: : Replacing the piperidine moiety with pyrrolidine can affect its receptor binding affinity.
Uniqueness
1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is unique due to the combination of its methoxypyrazinyl and piperidine groups, which confer specific chemical reactivity and biological activity not commonly found in similar compounds.
Properties
IUPAC Name |
1-[4-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-13(23)21-10-5-14(6-11-21)18(24)22-9-3-4-15(12-22)26-17-16(25-2)19-7-8-20-17/h7-8,14-15H,3-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNKMOVSGGBZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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